Superior In Vitro Potency Against Carbapenem-Resistant Enterobacteriaceae (CRE)
In a study of 134 CRE clinical strains, paromomycin demonstrated significantly higher susceptibility rates (79.1%) compared to clinically common 4,6-disubstituted DOS aminoglycosides like gentamicin (28.4%) and amikacin (55.2%) [1]. This highlights paromomycin's potential as a last-resort agent against multi-drug resistant infections.
| Evidence Dimension | Antimicrobial Susceptibility (% Susceptible) |
|---|---|
| Target Compound Data | 79.1% susceptible (MIC50 = 4 μg/ml, MIC90 >256 μg/ml) |
| Comparator Or Baseline | Gentamicin: 28.4% susceptible; Amikacin: 55.2% susceptible; Tobramycin: 35.1% susceptible; Neomycin: 65.7% susceptible |
| Quantified Difference | Paromomycin showed a 50.7 percentage point higher susceptibility rate than gentamicin, 23.9 points higher than amikacin, and 44 points higher than tobramycin. |
| Conditions | In vitro broth microdilution assay against 134 CRE clinical strains (carrying blaNDM, blaKPC-2, or blaIMP-4) from multiple Chinese hospitals. |
Why This Matters
This data is critical for sourcing antibiotics for research into new treatments for CRE infections, where conventional therapies fail.
- [1] Hu, Y., Liu, L., Zhang, X., Feng, Y., & Zong, Z. (2017). In Vitro Activity of Neomycin, Streptomycin, Paromomycin and Apramycin against Carbapenem-Resistant Enterobacteriaceae Clinical Strains. Frontiers in Microbiology, 8, 2275. View Source
